molecular formula C6H6N2O3 B12360360 4-methyl-3-nitro-3H-pyridin-6-one

4-methyl-3-nitro-3H-pyridin-6-one

Cat. No.: B12360360
M. Wt: 154.12 g/mol
InChI Key: FDDYKNAQMPXMTC-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family It features a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the nitration of 4-methylpyridin-6-one using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized heterocycles.

Scientific Research Applications

4-methyl-3-nitro-3H-pyridin-6-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-nitropyridine: Similar in structure but lacks the methyl group at the 4-position.

    4-methylpyridine: Similar but lacks the nitro group at the 3-position.

    3-amino-4-methylpyridine: A derivative where the nitro group is replaced with an amino group.

Uniqueness

4-methyl-3-nitro-3H-pyridin-6-one is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-methyl-3-nitro-3H-pyridin-6-one

InChI

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3,5H,1H3

InChI Key

FDDYKNAQMPXMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=CC1[N+](=O)[O-]

Origin of Product

United States

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